
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate typically involves a multi-step process. . This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Industrial Production Methods: For large-scale production, the Ullmann-Goldberg coupling reaction is often employed . This method involves the coupling of 2-bromo-4-methylbenzoic acid with 1H-1,2,3-triazole in the presence of a copper catalyst. The reaction is carried out in a suitable solvent, such as acetonitrile, and the product is purified through crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of triazole derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and neurodegenerative diseases . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate can be compared with other triazole derivatives, such as:
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: This compound is used in similar applications but has different chemical properties due to the presence of a benzoic acid group.
1H-1,2,3-Triazole: The parent compound of the triazole family, used as a precursor for various derivatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
Propiedades
Fórmula molecular |
C8H12N4O2 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
methyl 4-(triazol-2-yl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-14-8(13)7-4-6(5-9-7)12-10-2-3-11-12/h2-3,6-7,9H,4-5H2,1H3 |
Clave InChI |
STJFKDFNZZMXFW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(CN1)N2N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


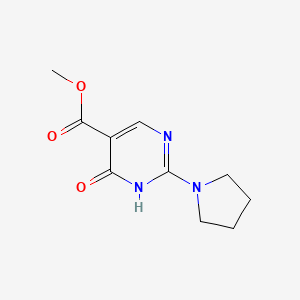

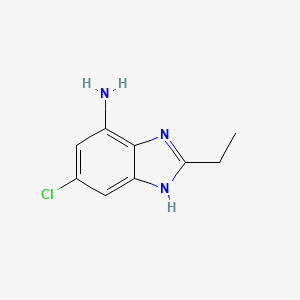
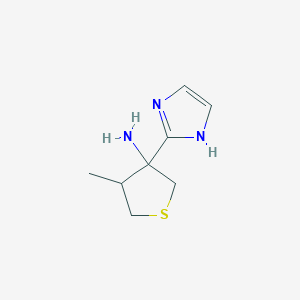
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13181389.png)
![2-[3-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B13181394.png)

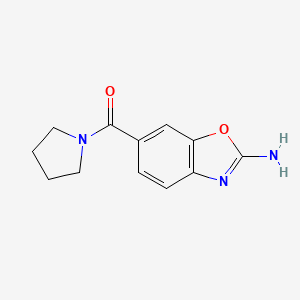

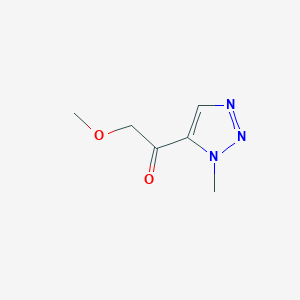

![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)


